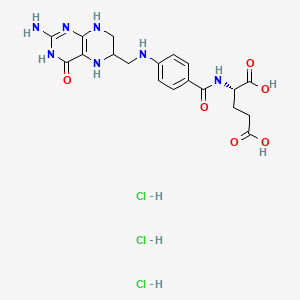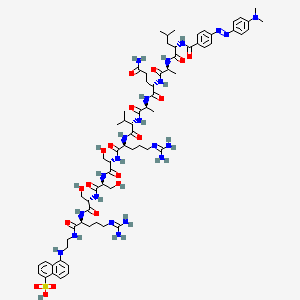
DABCYL-TNF-|A-EDANS (-4 to +6) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DABCYL-TNF-|A-EDANS (-4 to +6) (human) is a fluorogenic substrate used in biochemical assays. It is designed for fluorescence resonance energy transfer (FRET) applications, where the cleavage of the substrate by specific proteases results in a measurable fluorescent signal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-TNF-|A-EDANS involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of DABCYL-TNF-|A-EDANS follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using techniques such as mass spectrometry and HPLC to ensure high purity and quality .
化学反应分析
Types of Reactions
DABCYL-TNF-|A-EDANS primarily undergoes enzymatic cleavage reactions. The substrate is designed to be cleaved by specific proteases, resulting in the separation of the DABCYL and EDANS moieties, which leads to fluorescence.
Common Reagents and Conditions
Reagents: Proteases such as 3CLPro.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product of the cleavage reaction is the fluorescent peptide fragment containing the EDANS moiety. The fluorescence can be measured at excitation/emission wavelengths of 355/538 nm .
科学研究应用
DABCYL-TNF-|A-EDANS is widely used in various scientific research fields:
Chemistry: Used in the study of enzyme kinetics and protease activity.
Biology: Employed in assays to monitor the activity of viral proteases, particularly in the context of SARS-CoV and other coronaviruses.
Medicine: Utilized in drug discovery and development, especially for screening potential protease inhibitors.
Industry: Applied in the development of diagnostic assays and therapeutic research .
作用机制
The mechanism of action of DABCYL-TNF-|A-EDANS involves FRET. In its intact form, the DABCYL moiety quenches the fluorescence of the EDANS moiety. Upon cleavage by a specific protease, the quenching is relieved, resulting in a fluorescent signal. This allows for the real-time monitoring of protease activity and the quantification of enzyme kinetics .
相似化合物的比较
Similar Compounds
Dabcyl-KTSAVLQSGFRKME-Edans: Another FRET-based substrate used for similar applications.
Dabcyl-LAQAVRSSSR-EDANS: A substrate for tumor necrosis factor (TNF)-α convertase (TACE).
Uniqueness
DABCYL-TNF-|A-EDANS is unique due to its specific design for human proteases and its application in studying viral proteases like 3CLPro. Its high sensitivity and specificity make it a valuable tool in both basic research and applied sciences .
属性
分子式 |
C70H104N22O18S |
|---|---|
分子量 |
1573.8 g/mol |
IUPAC 名称 |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)/t39-,40-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
InChI 键 |
NLLNLPZJUJVHNC-LWCIKLRKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
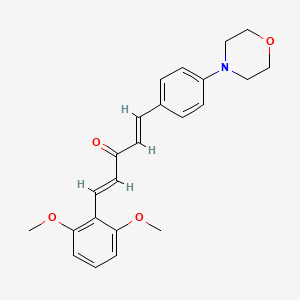
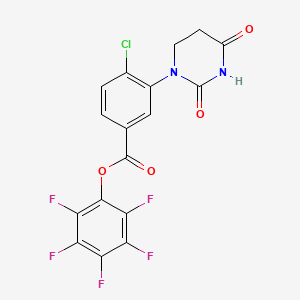
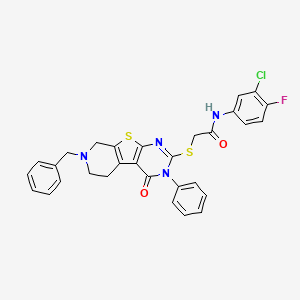
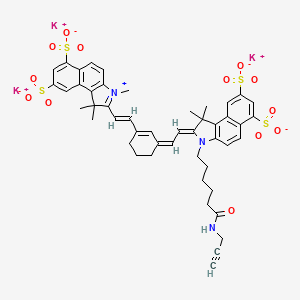

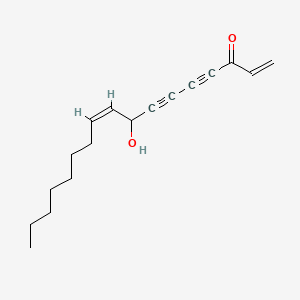
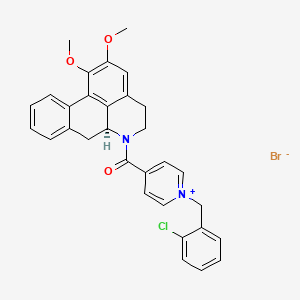
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
